(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 682773-99-5
VCID: VC16798347
InChI: InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1
SMILES:
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid

CAS No.: 682773-99-5

Cat. No.: VC16798347

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid - 682773-99-5

Specification

CAS No. 682773-99-5
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name (2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1
Standard InChI Key UYIVVYOZZPKJEF-YFKPBYRVSA-N
Isomeric SMILES C1CC(=O)N([C@@H]1C(=O)O)CC#N
Canonical SMILES C1CC(=O)N(C1C(=O)O)CC#N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name “(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid” reflects its pyrrolidine backbone substituted with functional groups at specific positions. Alternative designations include (2S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid and the CAS registry number 1175908-45-1. The compound’s structure (Fig. 1) consists of:

  • A five-membered pyrrolidine ring with a ketone at C5.

  • A carboxylic acid group at C2.

  • A cyanomethyl (–CH2_2CN) group attached to the nitrogen atom.

The stereochemistry at C2 is critical; the (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart.

Molecular and Physicochemical Properties

Key properties, corroborated by multiple suppliers and databases, are summarized in Table 1.

Table 1: Physicochemical Properties of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic Acid

PropertyValue
Molecular formulaC7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3
Molecular weight168.15 g/mol
Melting point198–200°C
SolubilityDMSO (>10 mg/mL), methanol
Storage conditions–20°C, protected from light

The compound’s solubility profile suggests compatibility with organic synthesis and biochemical assays requiring polar aprotic solvents. The melting point indicates a crystalline solid at room temperature, consistent with its zwitterionic nature due to the carboxylic acid and amine groups.

Synthesis and Manufacturing Considerations

Purification and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for verifying enantiomeric purity (>98% by chiral HPLC). Suppliers emphasize compliance with ISO standards, ensuring batch-to-batch consistency for research applications.

Applications in Biochemical Research

Proteomics and Enzyme Studies

The compound serves as a building block for protease inhibitors due to its structural mimicry of peptide substrates. The pyrrolidone ring mimics the transition state of hydrolyzed peptide bonds, while the cyanomethyl group enhances binding affinity to catalytic sites. Recent studies hypothesize its utility in targeting serine proteases involved in neurodegenerative diseases.

Drug Discovery and Medicinal Chemistry

Pharmaceutical researchers exploit the molecule’s chiral center to develop enantiomerically pure ligands for G-protein-coupled receptors (GPCRs). Its carboxylic acid moiety facilitates salt formation, improving bioavailability in preclinical models.

Future Research Directions

Expanding Therapeutic Applications

Ongoing investigations explore the compound’s role in:

  • Anticancer therapies: Inhibiting matrix metalloproteinases (MMPs) in tumor metastasis.

  • Antiviral agents: Blocking viral protease activity in emerging pathogens.

Advanced Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with targeting moieties could enhance its pharmacokinetic profile for in vivo applications.

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